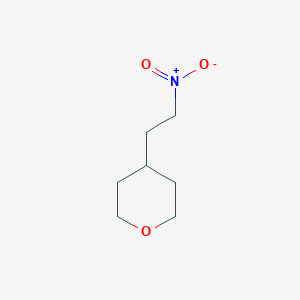

4-(2-Nitroethyl)oxane

Description

4-(2-Nitroethyl)oxane is a nitroalkyl-substituted oxane derivative characterized by a six-membered tetrahydropyran (oxane) ring with a 2-nitroethyl (-CH₂CH₂NO₂) group at the 4-position.

Theoretical calculations suggest a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.19 g/mol, derived by replacing the chlorine atom in 4-(2-Chloroethyl)oxane (MW: 148.63 g/mol) with a nitro group (-NO₂) .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-(2-nitroethyl)oxane |

InChI |

InChI=1S/C7H13NO3/c9-8(10)4-1-7-2-5-11-6-3-7/h7H,1-6H2 |

InChI Key |

OEWQFMNCNBOERL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethyl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-nitroethyl alcohols under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the oxetane ring without unwanted side reactions.

Industrial Production Methods: Industrial production of 4-(2-Nitroethyl)oxane may involve multi-step synthesis starting from readily available raw materials. The process includes nitration of ethyl alcohol derivatives followed by cyclization under optimized conditions to achieve high yields and purity . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitroethyl)oxane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxetane ring under mild conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of ring-opened or ring-expanded products.

Scientific Research Applications

4-(2-Nitroethyl)oxane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Nitroethyl)oxane involves its interaction with molecular targets through its nitro and oxetane functional groups. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related oxane derivatives are compared to 4-(2-Nitroethyl)oxane based on substituent groups, molecular properties, and research relevance:

4-(2-Chloroethyl)oxane (CAS: 4677-19-4)

- Molecular Formula : C₇H₁₃ClO

- Molecular Weight : 148.63 g/mol

- Structure : Oxane ring with a 2-chloroethyl (-CH₂CH₂Cl) group at the 4-position.

- Key Differences :

- Applications : Primarily used as a synthetic intermediate in alkylation reactions.

2-[(4-Nitrophenyl)methoxy]oxane (CAS: 18483-99-3)

- Molecular Formula: C₁₂H₁₅NO₄

- Molecular Weight : 237.25 g/mol

- Structure : Oxane ring linked via methoxy (-OCH₂-) to a 4-nitrophenyl group.

- Key Differences :

- Applications : Used in photochemical studies and as a chromophore in analytical chemistry.

4-(2-Nitroethyl)phenyl Primeveroside (CID: 75110958)

- Molecular Formula: C₁₉H₂₇NO₁₂

- Molecular Weight : 461.42 g/mol

- Structure : Primeverosyl (a disaccharide derivative) linked to a 4-(2-nitroethyl)phenyl group.

- Naturally occurring in fruits, suggesting roles in plant biochemistry or possible nutraceutical applications .

- Applications : Studied for its natural abundance and metabolic pathways in plants.

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Features |

|---|---|---|---|---|

| 4-(2-Nitroethyl)oxane* | C₇H₁₃NO₃ | 159.19 (calculated) | 2-Nitroethyl | Hypothetical, research-focused |

| 4-(2-Chloroethyl)oxane | C₇H₁₃ClO | 148.63 | 2-Chloroethyl | Synthetic intermediate |

| 2-[(4-Nitrophenyl)methoxy]oxane | C₁₂H₁₅NO₄ | 237.25 | 4-Nitrophenylmethoxy | Chromophoric applications |

| 4-(2-Nitroethyl)phenyl primeveroside | C₁₉H₂₇NO₁₂ | 461.42 | Nitroethylphenyl-sugar | Natural product, fruit constituent |

*Theoretical values for 4-(2-Nitroethyl)oxane are inferred from analogous compounds.

Research Findings and Implications

- Reactivity : The nitroethyl group in 4-(2-Nitroethyl)oxane is expected to exhibit higher electrophilicity compared to chloroethyl derivatives, making it a candidate for nitroalkylation reactions .

- Biological Relevance : While 4-(2-Nitroethyl)phenyl primeveroside is naturally occurring, the simpler 4-(2-Nitroethyl)oxane may require structural optimization (e.g., glycosylation) for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.